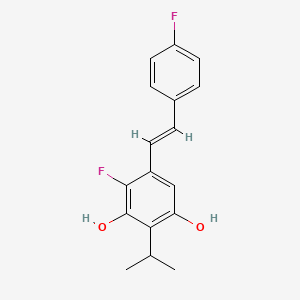

AhR agonist 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H16F2O2 |

|---|---|

Molecular Weight |

290.30 g/mol |

IUPAC Name |

4-fluoro-5-[(E)-2-(4-fluorophenyl)ethenyl]-2-propan-2-ylbenzene-1,3-diol |

InChI |

InChI=1S/C17H16F2O2/c1-10(2)15-14(20)9-12(16(19)17(15)21)6-3-11-4-7-13(18)8-5-11/h3-10,20-21H,1-2H3/b6-3+ |

InChI Key |

SUWKNKARLGPNDO-ZZXKWVIFSA-N |

Isomeric SMILES |

CC(C)C1=C(C=C(C(=C1O)F)/C=C/C2=CC=C(C=C2)F)O |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1O)F)C=CC2=CC=C(C=C2)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 5-Aminosalicylic Acid in Aryl Hydrocarbon Receptor Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA) is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis, where it is effective in inducing and maintaining remission[1]. While its therapeutic effects have been historically attributed to various mechanisms, including the scavenging of reactive oxygen species and interference with arachidonic acid metabolism, recent evidence has illuminated a significant role for the Aryl Hydrocarbon Receptor (AhR) signaling pathway[1][2]. The AhR is a ligand-activated transcription factor crucial for maintaining mucosal homeostasis and regulating intestinal immune responses[3]. This guide provides an in-depth examination of 5-ASA's function as an AhR agonist, the downstream molecular cascades, and the cellular consequences of this activation, offering a technical resource for researchers in immunology and drug development.

5-ASA as a Weak Agonist of the Aryl Hydrocarbon Receptor

Direct evidence demonstrates that 5-ASA functions as an agonist of the AhR. However, its potency is significantly lower than that of classic AhR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). In vitro studies using AhR-mediated transactivation assays have quantified this interaction, showing that 5-ASA induces AhR activity at high concentrations[1]. This weak agonism is critical to its therapeutic profile, potentially localizing its effects to the high concentrations achieved in the colonic mucosa while avoiding systemic AhR activation.

Quantitative Data: 5-ASA AhR Agonist Activity

The following table summarizes the quantitative findings from a DR-EcoScreen cell-based transactivation assay, comparing the agonist activity of 5-ASA to the potent AhR agonist TCDD.

| Compound | Concentration | Fold Activation of AhR (vs. Control) |

| 5-ASA | ≥300 µM | 1.31–1.45 |

| TCDD | 0.1 nM | 11.3–22.8 |

Data sourced from a study on DR-EcoScreen cells.

The Canonical AhR Signaling Pathway

The activation of the AhR pathway by a ligand such as 5-ASA follows a well-characterized sequence of molecular events. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (hsp90).

-

Ligand Binding: The process is initiated when a ligand (e.g., 5-ASA) enters the cell and binds to the PAS B domain of the AhR.

-

Nuclear Translocation: This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus.

-

Heterodimerization: Inside the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding and Transcription: The AhR/ARNT complex functions as a transcription factor, binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes, including cytochrome P450 enzymes (like CYP1A1) and the AhR Repressor (AhRR), which creates a negative feedback loop.

References

The Role of 5-Aminosalicylic Acid in Aryl Hydrocarbon Receptor-Mediated Immunomodulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Aminosalicylic acid (5-ASA), a cornerstone in the management of inflammatory bowel disease (IBD), has long been recognized for its anti-inflammatory properties. Emerging evidence has unveiled a novel mechanism of action involving the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating mucosal immunity. This technical guide provides an in-depth exploration of the role of 5-ASA as a modulator of AhR signaling, its downstream immunological consequences, and the experimental methodologies used to elucidate this pathway. Through a comprehensive review of current literature, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the 5-ASA-AhR axis and its therapeutic potential.

Introduction: The Aryl Hydrocarbon Receptor in Intestinal Immunity

The Aryl Hydrocarbon Receptor (AhR) is a cytosolic transcription factor that acts as a sensor for a diverse range of small molecules, including dietary components, microbial metabolites, and environmental pollutants.[1][2] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[3][4] This signaling cascade regulates a variety of cellular processes, including immune responses.[1]

In the context of the gastrointestinal tract, AhR signaling is crucial for maintaining immune homeostasis. It plays a significant role in the development and function of various immune cells, including T helper 17 (Th17) cells and regulatory T cells (Tregs). AhR activation has been shown to promote the production of the anti-inflammatory cytokine IL-10 and the barrier-protective cytokine IL-22, both of which are critical for gut health. Dysregulation of the AhR signaling pathway has been implicated in the pathogenesis of inflammatory bowel disease (IBD).

5-ASA as a Ligand and Modulator of AhR

Recent studies have identified 5-aminosalicylic acid (5-ASA), also known as mesalamine, as a weak agonist of the Aryl Hydrocarbon Receptor. This discovery has provided a new perspective on the immunomodulatory effects of this widely used IBD therapeutic.

Evidence for 5-ASA as an AhR Agonist

-

In vitro studies have demonstrated that 5-ASA can induce AhR-dependent gene expression in reporter assays.

-

The effects of 5-ASA on immune cells can be blocked by AhR antagonists, further supporting its role as an AhR ligand.

-

While a potent AhR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) elicits a strong response at nanomolar concentrations, 5-ASA demonstrates weaker agonistic activity at micromolar concentrations.

Immunomodulatory Effects of 5-ASA via AhR Activation

The activation of AhR by 5-ASA triggers a cascade of downstream events that contribute to its anti-inflammatory effects in the gut. A key mechanism is the induction of regulatory T cells (Tregs), which play a crucial role in suppressing excessive immune responses.

Induction of Regulatory T Cells (Tregs)

Oral administration of 5-ASA has been shown to increase the frequency of Foxp3+ Tregs in the colon of mice. This effect is dependent on AhR, as it is not observed in AhR-deficient mice. In vitro studies have confirmed that 5-ASA can directly promote the differentiation of naive T cells into Tregs in an AhR-dependent manner.

Role of Transforming Growth Factor-β (TGF-β)

The induction of Tregs by 5-ASA is intricately linked to the activation of Transforming Growth Factor-β (TGF-β), a key cytokine in Treg differentiation and function. 5-ASA treatment has been shown to increase the levels of active TGF-β in the colon, and blockade of TGF-β signaling abrogates the 5-ASA-induced Treg accumulation.

Quantitative Data on 5-ASA-Mediated AhR Immunomodulation

The following tables summarize the key quantitative findings from studies investigating the effects of 5-ASA on AhR activation and subsequent immunomodulation.

| Parameter | Experimental System | 5-ASA Concentration | Fold Activation of AhR | Reference |

| AhR-mediated transactivation | DR-EcoScreen cells | ≥300 μM | 1.31 - 1.45 | |

| AhR-mediated transactivation | DR-EcoScreen cells | 0.1 nM (TCDD control) | 22.8 |

Table 1: 5-ASA-Induced AhR Activation

| Parameter | Experimental System | 5-ASA Concentration | % of CD4+CD25+Foxp3+ Tregs | Reference |

| Treg Induction | Mouse splenic cells (in vitro) | 300 μM | 12.65% (vs. 9.0% control) | |

| Treg Induction | Mouse splenic cells (in vitro) | 0.1 nM (TCDD control) | 14.1% (vs. 9.0% control) |

Table 2: 5-ASA-Induced Treg Induction

| Parameter | Experimental System | 5-ASA Treatment | Effect on TGF-β | Reference |

| Active TGF-β1 levels | Colon of wild-type mice | Oral administration | Increased | |

| TGF-β mRNA expression | Intestinal epithelium of DSS-colitis mice | Treatment | Increased |

Table 3: Effect of 5-ASA on TGF-β

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: 5-ASA binds to the AhR complex in the cytoplasm, leading to its activation and nuclear translocation. In the nucleus, it promotes the transcription of target genes like TGF-β, ultimately leading to Treg differentiation.

Caption: Workflow for assessing the in vitro effect of 5-ASA on the differentiation of naive T cells into regulatory T cells.

Detailed Experimental Protocols

AhR Reporter Gene Assay

This assay quantifies the ability of a compound to activate the AhR signaling pathway.

Principle: Cells are engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter with AhR-responsive elements (XREs). Activation of AhR by a ligand leads to the expression of the reporter gene, which can be measured.

Protocol:

-

Cell Seeding: Plate AhR reporter cells (e.g., DR-EcoScreen cells, HepG2-XRE-Luc) in a 96-well plate and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 5-ASA and a positive control (e.g., TCDD) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

-

Data Analysis: Calculate the fold induction of luciferase activity for each concentration relative to the vehicle control.

In Vitro Treg Differentiation Assay

This assay assesses the capacity of 5-ASA to induce the differentiation of naive T cells into Tregs.

Principle: Naive CD4+ T cells are cultured under conditions that promote their differentiation into Tregs. The effect of 5-ASA on this process is quantified by measuring the expression of the Treg-specific transcription factor Foxp3.

Protocol:

-

Isolation of Naive T Cells: Isolate naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture and Stimulation: Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to stimulate the T cells.

-

Treatment: Culture the naive T cells in the antibody-coated plates in the presence of TGF-β and IL-2 to induce Treg differentiation. Add different concentrations of 5-ASA or a vehicle control to the cultures.

-

Incubation: Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against CD4, CD25, and Foxp3. Analyze the percentage of CD4+CD25+Foxp3+ cells by flow cytometry.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if AhR directly binds to the promoter region of a target gene (e.g., TGF-β) in response to 5-ASA treatment.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (AhR) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by PCR.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments (200-1000 bp).

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-AhR antibody overnight. Add protein A/G beads to pull down the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

qPCR Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter region of the target gene to quantify the amount of precipitated DNA.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This is a widely used animal model to study IBD and to evaluate the efficacy of therapeutic agents like 5-ASA.

Principle: DSS is a chemical that is toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation that mimics human ulcerative colitis.

Protocol:

-

Induction of Colitis: Administer DSS (typically 2-5%) in the drinking water of mice for 5-7 days.

-

5-ASA Treatment: Administer 5-ASA to the mice orally or rectally, starting before, during, or after DSS administration, depending on the study design (preventive or therapeutic).

-

Monitoring: Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding (Disease Activity Index - DAI).

-

Sample Collection: At the end of the experiment, euthanize the mice and collect the colons.

-

Evaluation of Colitis Severity: Measure colon length (shorter colon indicates more severe inflammation). Process a portion of the colon for histological analysis to assess tissue damage and inflammation. Measure myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration. Analyze cytokine levels in the colonic tissue by qPCR or ELISA.

Conclusion and Future Directions

The identification of 5-ASA as an AhR agonist has provided a significant advancement in our understanding of its immunomodulatory mechanisms. The 5-ASA-AhR-Treg axis represents a novel anti-inflammatory pathway with significant therapeutic implications for IBD. Future research should focus on:

-

Identifying the specific downstream target genes of 5-ASA-activated AhR that contribute to its therapeutic effects.

-

Investigating the interplay between 5-ASA, the gut microbiota, and AhR signaling , as microbial metabolites are also known AhR ligands.

-

Exploring the potential of developing more potent and specific AhR agonists based on the structure of 5-ASA for the treatment of IBD and other immune-mediated diseases.

-

Conducting clinical studies to correlate AhR expression and activation with patient responses to 5-ASA therapy , which could lead to personalized medicine approaches.

By continuing to unravel the complexities of the 5-ASA-AhR signaling pathway, we can pave the way for the development of more effective and targeted therapies for inflammatory diseases.

References

- 1. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rectal 5-aminosalicylic acid for induction of remission in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Aminosalicylic Acid (5-ASA) and the Aryl Hydrocarbon Receptor: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine, is a cornerstone in the treatment of inflammatory bowel disease (IBD). Its therapeutic effects are attributed to a variety of mechanisms, including the modulation of inflammatory pathways. Emerging evidence suggests that the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, is a target of 5-ASA. This technical guide provides a comprehensive overview of the current understanding of the binding affinity and kinetics of 5-ASA to the AhR. While direct quantitative binding data remains limited, this guide details the available information, outlines experimental protocols for further investigation, and illustrates the key signaling pathways involved.

5-ASA Binding Affinity and Kinetics to the Aryl Hydrocarbon Receptor

Current research characterizes 5-aminosalicylic acid (5-ASA) as a weak agonist of the aryl hydrocarbon receptor (AhR)[1]. To date, specific quantitative values for the binding affinity (e.g., dissociation constant, Kd; inhibition constant, Ki) and binding kinetics (e.g., association rate constant, kon; dissociation rate constant, koff) of 5-ASA to the AhR have not been extensively reported in the scientific literature.

One key study demonstrated that 5-ASA exhibits significant AhR agonistic activity in a cell-based transactivation assay at concentrations equal to or greater than 300 μM[1]. This indicates a relatively low affinity compared to potent AhR ligands. The lack of precise binding constants necessitates further investigation using robust biophysical and biochemical assays to quantify the direct interaction between 5-ASA and the AhR.

Table 1: Summary of 5-ASA and Control Ligand Activity on AhR

| Compound | Receptor | Assay Type | Result | Concentration | Citation |

| 5-Aminosalicylic Acid (5-ASA) | AhR | DR-EcoScreen cell-based transactivation assay | Weak Agonist | ≥300 μM | [1] |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | AhR | DR-EcoScreen cell-based transactivation assay | Potent Agonist | 0.1 nM | [1] |

Experimental Protocols for Determining Binding Affinity and Kinetics

To address the gap in quantitative data, the following established experimental protocols can be employed to determine the binding affinity and kinetics of 5-ASA to the AhR.

Radioligand Competition Binding Assay

This technique is a gold standard for quantifying the affinity of an unlabeled ligand (5-ASA) by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Protocol:

-

Receptor Preparation: Isolate cytosol or prepare purified recombinant AhR.

-

Incubation: Incubate the receptor preparation with a fixed concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]-TCDD) and a range of concentrations of unlabeled 5-ASA.

-

Separation: Separate the receptor-bound from free radioligand using methods like charcoal-dextran, filtration, or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of 5-ASA. The concentration of 5-ASA that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Competition Binding Assay

Caption: Workflow of a radioligand competition binding assay.

Microscale Thermophoresis (MST)

MST is a powerful technique to quantify biomolecular interactions in solution by measuring the motion of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation entropy upon ligand binding.

Protocol:

-

Protein Preparation: Purify recombinant AhR and label it with a fluorescent dye or utilize its intrinsic tryptophan fluorescence.

-

Sample Preparation: Prepare a series of dilutions of 5-ASA. Mix each dilution with a constant concentration of the fluorescently labeled AhR.

-

MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

-

Data Analysis: Plot the change in thermophoresis as a function of the 5-ASA concentration. The resulting binding curve is fitted to determine the dissociation constant (Kd).

Workflow for Microscale Thermophoresis (MST)

Caption: Workflow for a Microscale Thermophoresis experiment.

DR-EcoScreen Cell-Based Transactivation Assay

This assay measures the ability of a compound to activate the AhR signaling pathway, leading to the expression of a reporter gene. While it provides functional data rather than direct binding affinity, it is crucial for characterizing agonist activity.

Protocol:

-

Cell Culture: Culture DR-EcoScreen cells, which are stably transfected with an AhR-responsive reporter gene (e.g., luciferase), in 96-well plates.

-

Compound Treatment: Treat the cells with various concentrations of 5-ASA. Include a positive control (e.g., TCDD) and a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.

-

Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

Data Analysis: Normalize the reporter activity to a control and plot the fold induction against the 5-ASA concentration to determine the EC50 value.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins. This binding event triggers a conformational change, leading to the translocation of the complex into the nucleus and subsequent gene transcription.

Canonical AhR Signaling Pathway

Caption: The canonical aryl hydrocarbon receptor signaling pathway.

Conclusion

While 5-ASA is recognized as a weak agonist of the AhR, a significant knowledge gap exists regarding its precise binding affinity and kinetics. The experimental protocols detailed in this guide provide a clear roadmap for researchers to quantitatively characterize the interaction between 5-ASA and the AhR. A thorough understanding of these parameters is crucial for elucidating the role of AhR signaling in the therapeutic effects of 5-ASA and for the development of novel, targeted therapies for inflammatory bowel disease and other inflammatory conditions. Further research in this area is warranted to fully unravel the molecular mechanisms underlying the immunomodulatory functions of this widely used therapeutic agent.

References

Structural Basis for 5-Aminosalicylic Acid Interaction with the Aryl Hydrocarbon Receptor Ligand-Binding Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminosalicylic acid (5-ASA), a cornerstone in the management of inflammatory bowel disease (IBD), has been identified as a weak agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating inflammation and immunity. The structural understanding of the 5-ASA and AhR interaction is crucial for optimizing its therapeutic efficacy and for the development of novel, selective AhR modulators. In the absence of an experimental co-crystal structure, our comprehension is primarily built upon computational modeling and indirect functional assays. This technical guide synthesizes the current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to provide a comprehensive resource for the scientific community.

Introduction to AhR and 5-ASA

The Aryl Hydrocarbon Receptor (AhR) is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors.[1] Initially recognized for its role in mediating the toxicity of xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now understood to be a key regulator in physiological processes, including immune responses and gut homeostasis.[1] The AhR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (Hsp90).[1] Ligand binding to the PAS-B domain, also known as the ligand-binding domain (LBD), triggers a conformational change, nuclear translocation, and dimerization with the AhR nuclear translocator (ARNT).[1] This heterodimer then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), to modulate the transcription of target genes.[1]

5-Aminosalicylic acid (5-ASA) is an anti-inflammatory drug widely used in the treatment of IBD. While its mechanisms of action are multifaceted, recent evidence has pointed towards its interaction with the AhR signaling pathway. Studies have demonstrated that 5-ASA acts as a weak AhR agonist, capable of inducing AhR-mediated transcriptional activity, albeit at significantly higher concentrations than potent agonists like TCDD. This interaction is thought to contribute to its therapeutic effects, potentially through the induction of regulatory T cells (Tregs).

Quantitative Data on 5-ASA-AhR Interaction

The interaction between 5-ASA and the AhR has been quantified primarily through functional assays that measure the downstream effects of receptor activation, such as reporter gene expression. Direct binding affinity data remains limited.

| Ligand | Assay Type | Cell Line | Concentration | Fold Induction (vs. Control) | Antagonist Inhibition | Reference |

| 5-ASA | AhR-mediated transactivation (luciferase reporter) | DR-EcoScreen | ≥300 μM | 1.31–1.45 | Yes (by CH-223191) | |

| TCDD | AhR-mediated transactivation (luciferase reporter) | DR-EcoScreen | 0.1 nM | 11.3–22.8 | Yes (by CH-223191) |

Structural Insights from Computational Modeling

Due to the challenges in crystallizing the full-length AhR or its LBD, homology modeling has been the primary tool for gaining structural insights. These models are often based on the crystal structures of homologous PAS domains, such as that of the hypoxia-inducible factor 2α (HIF-2α).

A molecular docking study has been performed to investigate the binding of 5-ASA to the mouse AhR LBD (PDB code: 4M4X). The simulation results suggest that 5-ASA binds to the same canonical ligand-binding pocket as the potent agonist TCDD. This finding supports the experimental data indicating that 5-ASA acts as a direct AhR ligand. While the specific amino acid residues predicted to interact with 5-ASA have not been explicitly detailed in the publication, analysis of the AhR LBD pocket from various homology models generally identifies a hydrophobic cavity lined with key residues that accommodate a wide range of ligands.

The absence of a definitive co-crystal structure means that the precise binding mode, including specific hydrogen bonds and hydrophobic interactions between 5-ASA and the AhR LBD, remains speculative and awaits experimental validation.

Signaling Pathways and Experimental Workflows

Canonical AhR Signaling Pathway

The activation of the AhR by ligands like 5-ASA initiates a well-defined signaling cascade. The diagram below illustrates the key steps from ligand binding in the cytoplasm to the transcriptional regulation of target genes in the nucleus.

Experimental Workflow: AhR Transactivation Assay

The most direct evidence for 5-ASA's AhR agonism comes from reporter gene assays. This workflow outlines the key steps involved in such an experiment.

Detailed Experimental Protocols

This section provides a detailed methodology for the key experiment used to characterize the 5-ASA-AhR interaction, based on published literature.

AhR-Mediated Transactivation Assay

Objective: To quantify the ability of a test compound (5-ASA) to activate the AhR signaling pathway and induce the expression of a downstream reporter gene.

Materials:

-

DR-EcoScreen cells (stably transfected with an AhR-responsive luciferase reporter vector).

-

Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics).

-

5-Aminosalicylic acid (5-ASA).

-

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as a positive control.

-

CH-223191 as a selective AhR antagonist.

-

Vehicle (e.g., DMSO).

-

Luciferase assay reagent kit.

-

Luminometer.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed DR-EcoScreen cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Preparation: Prepare stock solutions of 5-ASA, TCDD, and CH-223191 in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compounds in the cell culture medium to achieve the final desired concentrations.

-

Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of 5-ASA, TCDD, vehicle control, or co-treatments with the antagonist CH-223191.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.

-

Cell Lysis: After incubation, wash the cells with PBS. Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

-

Data Analysis:

-

Normalize the raw luminescence units (RLU) to a measure of cell viability if necessary.

-

Calculate the fold induction of luciferase activity for each treatment by dividing the RLU of the treated cells by the RLU of the vehicle-treated cells.

-

Perform statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's test) to determine significant differences.

-

Conclusion and Future Directions

The available evidence, combining functional cell-based assays and computational docking simulations, strongly supports the classification of 5-ASA as a weak, direct agonist of the Aryl Hydrocarbon Receptor. This interaction likely contributes to its immunomodulatory effects in the treatment of IBD. However, the structural basis of this interaction is not fully resolved.

Future research should prioritize obtaining a high-resolution crystal structure of 5-ASA (or its analogs) in complex with the human AhR ligand-binding domain. Such a structure would provide definitive insights into the binding mode and the specific molecular interactions that govern its weak agonistic activity. Furthermore, quantitative binding studies using techniques like surface plasmon resonance (SPR) or microscale thermophoresis (MST) would be invaluable for determining the precise binding affinity (Kd) of 5-ASA for the AhR. A deeper understanding of this structural and biophysical relationship will be instrumental in the rational design of next-generation, gut-selective AhR modulators with improved potency and therapeutic profiles for IBD and other inflammatory conditions.

References

In-Depth Technical Guide: AhR-Dependent Gene Expression Changes Induced by 5-Aminosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of how 5-aminosalicylic acid (5-ASA), a first-line treatment for inflammatory bowel disease (IBD), modulates gene expression through the Aryl hydrocarbon Receptor (AhR) signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and workflows.

Introduction: 5-Aminosalicylic Acid and the Aryl Hydrocarbon Receptor

5-aminosalicylic acid (5-ASA), also known as mesalamine, is an anti-inflammatory agent widely used in the management of IBD, particularly ulcerative colitis.[1][2] Its therapeutic effects have been attributed to various mechanisms, including the inhibition of cyclooxygenase and lipoxygenase pathways, scavenging of reactive oxygen species, and modulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity.[3][4]

Emerging evidence has identified the Aryl hydrocarbon Receptor (AhR) as a novel target of 5-ASA. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and xenobiotic metabolism.[5] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of its target genes, thereby modulating their transcription.

Recent studies have demonstrated that 5-ASA can act as a weak agonist of the AhR, leading to the induction of regulatory T cells (Tregs), a key immune cell population for maintaining intestinal homeostasis. This guide delves into the specifics of this interaction, focusing on the AhR-dependent gene expression changes elicited by 5-ASA.

AhR Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR complex. This complex includes heat shock protein 90 (hsp90), p23, and XAP2. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with ARNT. This AhR/ARNT complex then binds to XREs in the regulatory regions of target genes, initiating their transcription. Prototypical AhR target genes include cytochrome P450 enzymes like CYP1A1 and CYP1B1.

Quantitative Data on 5-ASA-Induced AhR-Dependent Gene Expression

Studies have quantified the effect of 5-ASA on AhR activity and the expression of its target genes. The following tables summarize key findings.

Table 1: AhR Activation by 5-ASA in a Reporter Gene Assay

| Cell Line | 5-ASA Concentration (µM) | Fold Induction of AhR Activity (vs. control) | Positive Control (TCDD) Fold Induction | Reference |

| DR-EcoScreen | ≥300 | 1.31 - 1.45 | 22.8 (at 0.1 nM) |

Data from a luciferase reporter gene assay under the control of dioxin-response elements (DREs).

Table 2: AhR-Dependent Induction of Regulatory T cells (Tregs) and Gene Expression by 5-ASA

| Experiment Type | Treatment | Target Gene/Cell | Fold Change / % Increase | AhR-Dependence Confirmed | Reference |

| In vitro Treg Differentiation (mouse naive CD4+ T cells) | 5-ASA (dose-dependent) | Foxp3+ Tregs | Significant increase | Yes (no effect in AhR-/- cells) | |

| In vivo (mouse colon) | 5-ASA (50 mg/kg, 3 days) | Foxp3 mRNA | ~1.5-fold | Not directly tested | |

| In vivo (mouse colon) | 5-ASA (50 mg/kg, 3 days) | Cyp1a1 mRNA | ~2.5-fold | Not directly tested | |

| In vitro Splenic Cell Culture (mouse) | 5-ASA (300 µM) | CD4+CD25+Foxp3+ Tregs | 40.5% increase (9.0% to 12.65%) | Yes (effect blocked by AhR antagonist CH-223191) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

AhR-Mediated Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate the AhR signaling pathway.

Objective: To measure the agonistic activity of 5-ASA on the Aryl hydrocarbon Receptor.

Cell Line: DR-EcoScreen cells, which are mouse hepatoma cells (Hepa-1c1c7) stably transfected with a luciferase reporter gene under the control of dioxin-response elements (DREs).

Protocol:

-

Cell Culture: Culture DR-EcoScreen cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, 25 µg/mL hygromycin, and 50 µg/mL zeocin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed DR-EcoScreen cells in a 96-well plate at an appropriate density and allow them to attach and equilibrate for 4-6 hours.

-

Treatment: Prepare serial dilutions of 5-ASA and a positive control (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD). Remove the culture medium from the wells and add the treatment media. For antagonist studies, co-treat cells with 5-ASA and an AhR antagonist (e.g., CH-223191).

-

Incubation: Incubate the plate for 22-24 hours at 37°C and 5% CO2.

-

Luciferase Assay: Discard the treatment media and add a luciferase detection reagent to each well.

-

Data Acquisition: Measure the luminescence intensity (Relative Light Units, RLU) using a plate-reading luminometer.

-

Data Analysis: Normalize the RLU values to a vehicle control and express the results as fold induction of AhR activity.

In Vitro Induction of Regulatory T cells (Tregs)

This protocol describes the differentiation of naive CD4+ T cells into Tregs in the presence of 5-ASA.

Objective: To assess the effect of 5-ASA on the differentiation of naive T cells into Tregs in an AhR-dependent manner.

Protocol:

-

Isolation of Naive CD4+ T cells: Isolate naive CD4+ T cells from the spleens of wild-type and AhR-deficient (AhR-/-) mice using a naive CD4+ T cell isolation kit.

-

Cell Culture and Stimulation: Culture the isolated naive CD4+ T cells under Treg polarizing conditions. This typically involves stimulating the cells with immobilized anti-CD3 mAb (e.g., 2 µg/mL) and soluble anti-CD28 mAb (e.g., 1 µg/mL) in the presence of human TGF-β1 (e.g., 2.5 ng/mL) and mouse IL-2 (e.g., 10 ng/mL).

-

5-ASA Treatment: Add varying concentrations of 5-ASA to the culture medium.

-

Incubation: Incubate the cells for 3 days.

-

Flow Cytometry Analysis: Harvest the cells and stain for Treg markers, typically CD4, CD25, and the transcription factor Foxp3. Analyze the percentage of CD4+CD25+Foxp3+ cells by flow cytometry.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of AhR target genes.

Objective: To measure the expression levels of genes such as Cyp1a1 and Foxp3 in response to 5-ASA treatment.

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues treated with 5-ASA or a vehicle control using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers for the target gene (e.g., Cyp1a1, Foxp3) and a reference gene (e.g., Actb), and a SYBR Green or TaqMan-based qPCR master mix.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler. A typical two-step protocol includes an initial denaturation step followed by 40 cycles of denaturation and annealing/extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the AhR-dependent effects of 5-ASA.

Conclusion and Future Directions

The evidence presented in this guide indicates that 5-aminosalicylic acid is a weak agonist of the Aryl hydrocarbon Receptor. This interaction leads to the induction of regulatory T cells, a process that is dependent on AhR signaling. The upregulation of the Treg-specific transcription factor Foxp3 and the canonical AhR target gene Cyp1a1 further substantiates this mechanism.

For drug development professionals, the AhR-agonistic properties of 5-ASA open up new avenues for the development of more potent and selective AhR modulators for the treatment of IBD and other inflammatory conditions. Further research, including comprehensive transcriptomic and proteomic analyses, is warranted to fully elucidate the complete spectrum of AhR-dependent genes and pathways modulated by 5-ASA in intestinal and immune cells. Such studies will provide a more detailed understanding of its mechanism of action and may lead to the identification of novel therapeutic targets and biomarkers.

References

- 1. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bu.edu [bu.edu]

- 3. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow Cytometric Detection of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of 5-Aminosalicylic Acid on Aryl Hydrocarbon Receptor Nuclear Translocation and DNA Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), a cornerstone in the management of inflammatory bowel disease (IBD), exerts its therapeutic effects through a variety of molecular pathways. Emerging evidence points to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, as a key target of 5-ASA.[1] This technical guide provides an in-depth examination of the effect of 5-ASA on two critical steps in the AhR signaling cascade: nuclear translocation and DNA binding. While direct quantitative data on 5-ASA's influence on these specific processes are limited, this document summarizes the existing evidence for AhR activation and provides detailed protocols for the experimental quantification of these events.

Data Presentation: 5-ASA and AhR Activation

Current research indicates that 5-ASA acts as a weak agonist of the AhR.[1] The primary quantitative data available focuses on AhR-mediated transactivation, an indirect measure of nuclear translocation and DNA binding.

| Compound | Concentration | Fold Activation of AhR (vs. Control) | Cell Type | Assay Type | Reference |

| 5-ASA | ≥300 μM | 1.31–1.45 | DR-EcoScreen cells | AhR-mediated transactivation assay | [1] |

| TCDD (positive control) | 0.1 nM | 22.8 | DR-EcoScreen cells | AhR-mediated transactivation assay | [1] |

Note: While the data above demonstrates that 5-ASA can activate the AhR signaling pathway, further research is needed to directly quantify the extent of AhR nuclear translocation and subsequent DNA binding induced by 5-ASA.

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling events and experimental procedures discussed in this guide.

Caption: AhR Signaling Pathway Activated by 5-ASA.

Caption: Experimental Workflow for AhR Nuclear Translocation Assay.

Caption: Experimental Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Experimental Protocols

The following are detailed methodologies for key experiments to quantify the effect of 5-ASA on AhR nuclear translocation and DNA binding.

AhR Nuclear Translocation Assay via Western Blotting of Nuclear and Cytoplasmic Fractions

This protocol allows for the quantitative assessment of AhR protein levels in the nucleus versus the cytoplasm following 5-ASA treatment.

a. Cell Culture and Treatment:

-

Culture human intestinal epithelial cells (e.g., Caco-2 or HT-29) in appropriate media and conditions until they reach 70-80% confluency.

-

Treat cells with varying concentrations of 5-ASA (e.g., 100 µM, 300 µM, 500 µM) for a specified time course (e.g., 1, 4, 8, 24 hours). Include a vehicle-treated control group. A known AhR agonist like TCDD (10 nM) should be used as a positive control.

b. Nuclear and Cytoplasmic Fractionation:

-

After treatment, wash cells with ice-cold PBS and harvest by scraping.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Allow cells to swell on ice for 15 minutes.

-

Add a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) to a final concentration of 0.5% and vortex vigorously for 10 seconds to lyse the plasma membrane.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet with the hypotonic buffer.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclear membrane.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear extract.

c. Western Blot Analysis:

-

Determine the protein concentration of both cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA or Bradford assay).

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

-

After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for AhR overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To ensure proper fractionation and equal loading, probe the membranes for cytoplasmic (e.g., GAPDH or β-tubulin) and nuclear (e.g., Lamin B1 or Histone H3) markers.

d. Quantification:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the AhR band intensity in the nuclear fraction to the nuclear loading control and the AhR band intensity in the cytoplasmic fraction to the cytoplasmic loading control.

-

Calculate the ratio of nuclear to cytoplasmic AhR for each treatment condition and compare it to the vehicle control.

AhR Nuclear Translocation Assay via Immunocytochemistry (ICC)

This method provides a visual and semi-quantitative assessment of AhR subcellular localization.

a. Cell Culture and Treatment:

-

Grow cells on sterile glass coverslips in a multi-well plate.

-

Treat the cells with 5-ASA as described in the Western blot protocol.

b. Fixation and Permeabilization:

-

After treatment, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

c. Immunostaining:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against AhR diluted in the blocking buffer overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

d. Imaging and Quantification:

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of AhR in individual cells using image analysis software.

-

The percentage of cells showing predominantly nuclear AhR staining can be determined for each treatment group.

Electrophoretic Mobility Shift Assay (EMSA) for AhR-DNA Binding

EMSA is a common technique to study protein-DNA interactions in vitro.

a. Probe Preparation:

-

Synthesize complementary single-stranded oligonucleotides containing the consensus Xenobiotic Response Element (XRE) sequence (5'-TNGCGTG-3').

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.

-

Purify the labeled probe.

b. Nuclear Extract Preparation:

-

Prepare nuclear extracts from cells treated with 5-ASA or controls as described in the Western blot protocol.

c. Binding Reaction:

-

In a final volume of 20 µL, combine the nuclear extract (5-10 µg), a non-specific competitor DNA (e.g., poly(dI-dC)), and the binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Incubate on ice for 10 minutes.

-

Add the labeled XRE probe and incubate for a further 20-30 minutes at room temperature.

-

For competition assays, add an excess of unlabeled XRE probe to the reaction before adding the labeled probe to demonstrate binding specificity.

-

For supershift assays, add an antibody specific to AhR to the reaction after the initial binding to confirm the presence of AhR in the protein-DNA complex.

d. Electrophoresis and Detection:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C.

-

Dry the gel and expose it to X-ray film (for radioactive probes) or image it using an appropriate detection system (for non-radioactive probes).

e. Quantification:

-

Quantify the intensity of the shifted bands corresponding to the AhR-XRE complex.

-

Compare the band intensities from 5-ASA-treated samples to the control to determine the relative change in AhR DNA binding activity.

Conclusion

5-ASA is a weak activator of the AhR signaling pathway. While direct quantitative evidence for its effect on AhR nuclear translocation and DNA binding is still emerging, the provided protocols offer a robust framework for researchers to investigate these critical molecular events. A thorough understanding of how 5-ASA modulates AhR activity will provide valuable insights into its mechanism of action in IBD and may pave the way for the development of more targeted therapies.

References

A Technical Guide: The Role of 5-Aminosalicylic Acid in Aryl Hydrocarbon Receptor-Mediated Regulation of Intestinal Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Aminosalicylic acid (5-ASA), or mesalamine, is a cornerstone therapy for inducing and maintaining remission in mild-to-moderate ulcerative colitis.[1][2] While its anti-inflammatory properties have been known for decades, the precise mechanisms of action are still being elucidated. Traditionally, its effects were attributed to the inhibition of cyclooxygenase and lipoxygenase pathways, reducing the production of prostaglandins and leukotrienes.[3][4] However, emerging evidence points to a more complex immunomodulatory role. A significant development in this area is the identification of the Aryl Hydrocarbon Receptor (AhR) as a molecular target for 5-ASA.

The AhR is a ligand-activated transcription factor crucial for maintaining intestinal homeostasis by modulating the interplay between the host immune system, the gut microbiota, and environmental signals.[5] In a healthy gut, AhR activation promotes tolerogenic immune responses and enhances epithelial barrier function. This guide provides a detailed examination of the evidence supporting 5-ASA's function as an AhR agonist, its impact on intestinal immune regulation, and the experimental basis for these findings.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in the Intestine

The AhR is a member of the basic helix-loop-helix (bHLH) PAS family of transcription factors. In its inactive state, it resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2, also known as AIP), and p23.

Canonical Pathway Activation:

-

Ligand Binding: The pathway is initiated when a ligand—derived from diet (e.g., indole-3-carbinol), microbial metabolism (e.g., tryptophan catabolites), or synthetic compounds—binds to the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change, exposing a nuclear localization sequence. This triggers the translocation of the AhR-ligand complex into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, the AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

Gene Transcription: This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.

A primary target gene is Cytochrome P450 1A1 (CYP1A1), and its upregulation is a hallmark of AhR activation. AhR signaling is critical for the function of various immune cells in the gut, including Type 3 Innate Lymphoid Cells (ILC3s) and regulatory T cells (Tregs), and for the production of key cytokines like IL-22, which strengthens the epithelial barrier.

5-ASA as a Weak Agonist of the Aryl Hydrocarbon Receptor

Recent studies have identified 5-ASA as a direct, albeit weak, agonist of the AhR. This interaction provides a novel mechanistic explanation for its therapeutic effects in inflammatory bowel disease (IBD).

One study demonstrated that 5-ASA can induce AhR-mediated transactivation in a cell-based reporter assay. The effect was observed at concentrations achievable in the colon, suggesting physiological relevance. Furthermore, the oral administration of 5-ASA to mice was shown to activate the AhR pathway in the colon, leading to an increase in colonic CD4+Foxp3+ regulatory T cells (Tregs). This effect was absent in AhR-knockout mice, confirming that the induction of Tregs by 5-ASA is AhR-dependent.

The proposed mechanism involves 5-ASA binding to the cytosolic AhR in intestinal epithelial and immune cells. This activation leads to the downstream induction of tolerogenic pathways, including the expansion of Treg populations, which are crucial for suppressing excessive inflammatory responses in the gut.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies investigating 5-ASA's effect on the AhR pathway.

Table 1: AhR Agonist Activity in DR-EcoScreen Cell-Based Transactivation Assay

| Compound | Concentration | Fold Activation (vs. Control) | Potency Classification |

|---|---|---|---|

| 5-ASA | ≥300 µM | 1.31–1.45 | Weak Agonist |

| TCDD (Control) | 0.1 nM | 22.8 | Potent Agonist |

Data sourced from a study demonstrating 5-ASA's direct but weak agonistic activity on AhR compared to the potent ligand TCDD.

Table 2: Induction of Splenic Regulatory T Cells (CD4+CD25+Foxp3+)

| Treatment Group | % of CD4+ T cells | Statistical Significance (p-value) |

|---|---|---|

| Control | 9.0% | - |

| 5-ASA (300 µM) | 12.65% | < 0.05 |

| TCDD (0.1 nM) | 14.1% | < 0.05 |

| 5-ASA + CH-223191 (AhR Antagonist) | Induction eliminated | - |

Data from an in vitro assay using mouse splenic cells, showing that 5-ASA significantly induces Tregs and that this effect is blocked by an AhR antagonist, confirming the pathway's involvement.

Table 3: Gene Expression in Colon Tissue of DSS-Induced Colitis Mouse Model

| Mouse Strain | Treatment | Relative mRNA Expression (vs. WT Control) |

|---|---|---|

| Wild-Type (WT) | DSS + Mesalamine | Cyp1a1: Increased |

| AhR-Knockout (AhR-KO) | DSS | IL-1β, IL-6, IFN-γ, TNF-α: Significantly Increased (vs. WT+DSS) |

| AhR-Knockout (AhR-KO) | DSS + Mesalamine | No resistance to colitis; inflammatory markers remain high |

Data compiled from studies showing mesalamine induces the AhR target gene Cyp1a1 and that AhR-deficient mice are more susceptible to colitis and do not benefit from mesalamine treatment, highlighting the receptor's protective role.

Key Experimental Protocols

The findings described are based on established molecular and immunological techniques. Detailed below are the core methodologies.

AhR Luciferase Reporter Gene Assay

This cell-based assay is the primary method for quantifying AhR activation by a test compound.

-

Principle: Genetically modified cell lines (e.g., human hepatoma HepG2, mouse hepatoma Hepa1c1c7) are engineered to contain a luciferase reporter gene under the control of an AhR-responsive promoter (containing XREs). When a compound activates AhR, the receptor-ARNT complex binds to the XREs and drives the expression of luciferase. The resulting luminescence is measured and is directly proportional to the level of AhR activation.

-

Protocol Outline:

-

Cell Culture: Reporter cells (e.g., DR-EcoScreen, CALUX cells) are cultured in appropriate media to reach optimal confluency in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 5-ASA) and controls (vehicle, potent agonist like TCDD, antagonist like CH-223191) for a defined period (e.g., 4-24 hours).

-

Cell Lysis: After incubation, the culture medium is removed, and cells are lysed to release the intracellular contents, including the expressed luciferase enzyme.

-

Luminescence Measurement: A luciferase detection reagent containing the substrate (e.g., luciferin) is added to the cell lysate. The light produced by the enzymatic reaction is quantified using a luminometer.

-

Data Analysis: Results are typically expressed as fold-activation over the vehicle control. Dose-response curves are generated to determine potency (e.g., EC50).

-

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is a widely used and reproducible animal model for studying IBD, particularly ulcerative colitis.

-

Principle: DSS is a chemical colitogen that, when administered in drinking water, is toxic to the colonic epithelium, disrupting the mucosal barrier and leading to an acute inflammatory response that mimics human UC.

-

Protocol Outline:

-

Animal Selection: C57BL/6 wild-type and corresponding knockout (e.g., AhR-/-) mice are commonly used.

-

Induction of Colitis: Mice are given drinking water containing 2-5% DSS for a period of 5-7 days.

-

Treatment Administration: 5-ASA (mesalamine) or a vehicle control is administered, typically via oral gavage, either before or during DSS exposure.

-

Disease Activity Monitoring: Mice are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces. A Disease Activity Index (DAI) score is calculated based on these parameters.

-

Endpoint Analysis: At the end of the experiment, mice are euthanized. The colon is excised, its length is measured (colonic shortening is a sign of inflammation), and tissue samples are collected for histological analysis (to score inflammation and tissue damage) and molecular analysis (qRT-PCR, Western blot).

-

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the mRNA expression levels of specific genes of interest, such as AhR targets and inflammatory cytokines.

-

Principle: The amount of a specific mRNA in a sample is quantified by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR machine. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe binds to the amplifying DNA, and the increase in fluorescence is measured in real-time, allowing for quantification of the initial amount of template.

-

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from colon tissue or cultured cells using a standard protocol (e.g., TRIzol reagent). The quality and quantity of RNA are assessed.

-

cDNA Synthesis (Reverse Transcription): The isolated RNA is converted into cDNA using a reverse transcriptase enzyme and primers (e.g., oligo(dT) or random hexamers).

-

Real-Time PCR: The cDNA is used as a template in a PCR reaction containing gene-specific primers (e.g., for Cyp1a1, TNF-α, IL-6) and a fluorescent detection system. The reaction is run in a real-time PCR instrument.

-

Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a defined threshold, is determined for each gene. Gene expression is normalized to a stable housekeeping gene (e.g., GAPDH, β-actin). The relative expression levels are often calculated using the ΔΔCt method.

-

Conclusion and Future Directions

The characterization of 5-aminosalicylic acid as a weak agonist of the Aryl Hydrocarbon Receptor represents a significant advancement in understanding its anti-inflammatory mechanism. This interaction links a first-line IBD therapy directly to a master regulator of intestinal immunity and homeostasis. The evidence strongly suggests that 5-ASA's therapeutic efficacy is, at least in part, mediated by its ability to activate AhR, leading to the induction of regulatory T cells and the suppression of colonic inflammation.

For drug development professionals, this insight opens new avenues for designing more potent and specific AhR-modulating drugs for IBD with potentially fewer off-target effects. For researchers, further investigation is warranted to fully delineate the downstream targets of 5-ASA-mediated AhR activation in different intestinal cell types and to explore how this pathway interacts with the gut microbiome to restore homeostasis. Understanding this pathway provides a robust framework for both optimizing current therapeutic strategies and discovering novel treatments for inflammatory bowel disease.

References

- 1. Sulfasalazine and 5-Aminosalicylates (5-ASA) - IBD Journey - Treatment and Medications - Sulfasalazine and 5-Aminosalicylates (5-ASA) [crohnsandcolitis.ca]

- 2. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. mdpi.com [mdpi.com]

Technical Whitepaper: Initial Characterization of 5-Aminosalicylic Acid (5-ASA) as a Novel Aryl Hydrocarbon Receptor (AhR) Agonist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Aminosalicylic acid (5-ASA) is a cornerstone therapy for inflammatory bowel disease (IBD). Recent investigations have unveiled a novel mechanism of action for this established drug, identifying it as an agonist for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor pivotal in regulating mucosal immunity and inflammation. This document provides a comprehensive technical overview of the initial studies characterizing 5-ASA's role as an AhR agonist. It consolidates quantitative data, details key experimental methodologies, and visually represents the associated signaling pathways and workflows to offer a detailed resource for researchers in immunology and drug development.

Quantitative Data Summary

The initial characterization of 5-ASA as an AhR agonist involved quantitative assessments of its ability to activate the AhR signaling pathway and elicit downstream functional responses, such as the induction of regulatory T cells (Tregs). The data is summarized below for direct comparison with the potent, well-characterized AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

Table 1.1: AhR-Mediated Transcriptional Activity

This table presents the results from an AhR-mediated transactivation assay using DR-EcoScreen cells, a highly sensitive AhR reporter cell line. Activity is shown as the fold increase in luciferase reporter gene expression compared to a vehicle control.

| Compound | Concentration | AhR Activation (Fold Increase) | Reference |

| 5-ASA | ≥300 µM | 1.31–1.45 | [1][2][3] |

| TCDD | 0.1 nM | 11.3–22.8 | [1][2] |

Table 1.2: Induction of Splenic Regulatory T Cells (Tregs)

This table summarizes the functional outcome of AhR activation by 5-ASA, specifically its ability to induce CD4+CD25+Foxp3+ Tregs in primary mouse spleen cell cultures.

| Treatment | Concentration | % of CD4+CD25+Foxp3+ Tregs | P-value | Reference |

| Control | - | 9.0% | - | |

| 5-ASA | 300 µM | 12.65% | < 0.05 | |

| TCDD | 0.1 nM | 14.1% | < 0.05 | |

| 5-ASA + CH-223191 | 300 µM 5-ASA | Induction eliminated | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. The core experimental protocols used to characterize 5-ASA as an AhR agonist are described below.

AhR-Mediated Transactivation Assay

This assay quantitatively measures the ability of a compound to activate the AhR pathway.

-

Cell Line: DR-EcoScreen cells, which are stably transfected with a luciferase reporter gene under the control of Xenobiotic Response Elements (XREs).

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates and allowed to adhere.

-

The culture medium is replaced with fresh medium containing various concentrations of 5-ASA (e.g., up to 500 µM) or TCDD (e.g., 0.1 nM) as a positive control.

-

For antagonist studies, cells are co-treated with the test compound and a selective AhR antagonist, such as CH-223191 (e.g., ≥100 nM).

-

Cells are incubated for a defined period to allow for receptor activation and reporter gene expression.

-

-

Data Acquisition:

-

Following incubation, cells are lysed.

-

Luciferase activity in the cell lysate is measured using a luminometer.

-

Results are typically normalized to a control (e.g., vehicle-treated cells) and expressed as a fold-change in transcriptional activity.

-

Treg Induction and Flow Cytometry Analysis

This protocol details the ex vivo method used to assess the immunomodulatory effects of 5-ASA on primary immune cells.

-

Cell Source: Spleens are harvested from C57BL/6 mice.

-

Primary Cell Culture:

-

Spleens are mechanically dissociated to create a single-cell suspension.

-

Red blood cells are lysed.

-

Splenic cells are cultured in appropriate media and treated with 5-ASA (300 µM) or TCDD (0.1 nM).

-

-

Flow Cytometry Staining:

-

The protocol from a commercial kit (e.g., True-Nuclear™ One-Step Staining Mouse Treg Flow™ Kit) is followed.

-

Cells are stained simultaneously with a cocktail of fluorescently-labeled antibodies: anti-CD4-PerCP, anti-CD25-PE, and anti-Foxp3-Alexa Fluor 488.

-

-

Data Acquisition and Analysis:

-

Stained cells are analyzed using a flow cytometer (e.g., BD FACSaria IIIu).

-

The resulting data is analyzed with specialized software (e.g., FACSDiva, FlowJo) to gate on the CD4+ T cell population and subsequently quantify the percentage of cells co-expressing both CD25 and the master Treg transcription factor, Foxp3. The Treg phenotype is defined as CD4+CD25+Foxp3+.

-

Visualized Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of the complex biological and experimental processes involved.

Canonical AhR Signaling Pathway

The binding of a ligand, such as 5-ASA, initiates a series of molecular events leading to the transcription of target genes.

Caption: Canonical AhR signaling pathway initiated by ligand binding.

Workflow for AhR Transactivation Assay

This diagram outlines the sequential steps of the reporter gene assay used to quantify AhR activation.

Caption: Experimental workflow for the AhR transactivation reporter assay.

Workflow for Treg Induction and Analysis

This diagram illustrates the process from primary cell isolation to the final quantification of Treg populations.

Caption: Workflow for Treg induction and flow cytometry analysis.

References

Methodological & Application

Application Note: 5-ASA Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a primary therapeutic agent for inflammatory bowel disease (IBD).[1][2] While its anti-inflammatory mechanisms are multifaceted, recent evidence has highlighted its role as an agonist of the Aryl Hydrocarbon Receptor (AhR).[1][3] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and inflammation.[4] Upon ligand binding, the AhR translocates to the nucleus, forms a heterodimer with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs), also known as Xenobiotic Response Elements (XREs), in the promoter regions of target genes, initiating their transcription.

This application note provides a detailed protocol for a cell-based luciferase reporter assay to quantify the activation of the AhR signaling pathway by 5-ASA. In this assay, reporter cells are engineered to express a luciferase gene under the control of an AhR-responsive promoter. The resulting luminescence is a direct and sensitive measure of AhR activation. This assay is a valuable tool for screening compounds, characterizing their mechanism of action, and understanding the role of AhR in drug efficacy.

AhR Signaling Pathway

The following diagram illustrates the mechanism of AhR activation by a ligand such as 5-ASA, leading to the transcription of target genes.

Caption: AhR signaling pathway upon ligand binding.

Experimental Protocol

This protocol describes the steps to measure 5-ASA-induced AhR activation using a commercially available AhR luciferase reporter cell line.

Experimental Workflow

The overall workflow for the assay is depicted below.

Caption: Workflow for the 5-ASA AhR luciferase reporter assay.

Materials and Reagents

-

Cell Line: AhR reporter cell line (e.g., DR-EcoScreen cells, or commercially available kits from providers like Indigo Biosciences or Puracyp).

-

Compounds:

-

5-Aminosalicylic acid (5-ASA/Mesalamine)

-

Positive Control: 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)

-

Vehicle Control: Dimethyl sulfoxide (DMSO)

-

Optional Antagonist: CH-223191

-

-

Media and Buffers:

-

Cell Culture Medium (as recommended by the cell line provider)

-

Compound Screening Medium (CSM)

-

Phosphate-Buffered Saline (PBS)

-

-

Assay Reagents: Luciferase Detection Reagent Kit (e.g., Promega Dual-Luciferase® Reporter Assay System or equivalent).

-

Equipment and Consumables:

-

Plate-reading luminometer

-

Sterile, white, clear-bottom 96-well assay plates

-

CO2 incubator (37°C, 5% CO2)

-

Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

-

Multichannel pipette

-

Step-by-Step Procedure

Day 1: Cell Seeding and Treatment

-

Cell Preparation: Thaw and prepare the reporter cells according to the supplier's instructions. Ensure high viability (>90%).

-

Cell Seeding: Dispense 200 µL of the cell suspension into each well of a white 96-well assay plate.

-

Pre-incubation: Place the plate in a humidified incubator at 37°C with 5% CO2 for 4-6 hours to allow for cell attachment.

-

Compound Preparation:

-

Prepare a stock solution of 5-ASA in DMSO. From this stock, create a serial dilution in Compound Screening Medium (CSM) to achieve the desired final assay concentrations (e.g., 100 µM, 300 µM, 500 µM).

-

Prepare a potent positive control, such as TCDD, at a concentration known to give a robust response (e.g., 0.1 nM).

-

Prepare a vehicle control using the same final concentration of DMSO as in the compound treatment wells (e.g., 0.1%).

-

-

Cell Treatment:

-

After the pre-incubation period, carefully discard the culture medium from the wells.

-

Add 200 µL of the prepared treatment media (Vehicle, 5-ASA dilutions, Positive Control) to the respective wells.

-

-

Incubation: Return the plate to the incubator and incubate for 22-24 hours.

Day 2: Luminescence Measurement

-

Reagent Preparation: Prepare the Luciferase Detection Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

-

Cell Lysis and Signal Generation:

-

Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

-

Discard the treatment media.

-

Add the Luciferase Detection Reagent to each well (volume as per manufacturer's instructions).

-

Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

-

-

Luminescence Reading: Measure the luminescence (Relative Light Units, RLU) of each well using a plate-reading luminometer.

Data Analysis

-

Calculate Average RLU: For each condition (vehicle, 5-ASA concentrations, TCDD), calculate the average RLU from the technical replicates.

-

Calculate Fold Induction: Normalize the data to the vehicle control to determine the fold induction of AhR activity.

-

Fold Induction = (Average RLU of Test Compound) / (Average RLU of Vehicle Control)

-

Data Presentation

The following table summarizes representative quantitative data from a 5-ASA AhR luciferase reporter assay using DR-EcoScreen cells.

| Compound | Concentration | Average Fold Induction (vs. Vehicle) | Classification |

| Vehicle Control (0.1% DMSO) | N/A | 1.0 | Baseline |

| 5-ASA | 100 µM | ~1.1 | Weak Agonist |

| 5-ASA | 300 µM | 1.31 | Weak Agonist |

| 5-ASA | 500 µM | 1.45 | Weak Agonist |

| TCDD (Positive Control) | 0.1 nM | 22.8 | Potent Agonist |

Data sourced from studies demonstrating that 5-ASA acts as a weak AhR agonist, showing significant activity at concentrations of 300 µM and higher.

Conclusion

The AhR luciferase reporter assay is a robust and sensitive method for quantifying the agonistic activity of compounds like 5-ASA on the AhR signaling pathway. The results confirm that 5-ASA is a weak agonist of AhR. This protocol provides a reliable framework for researchers to investigate the interaction of 5-ASA and other novel compounds with the Aryl Hydrocarbon Receptor, aiding in drug development and the elucidation of therapeutic mechanisms.

References

- 1. karger.com [karger.com]

- 2. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]

Step-by-step guide for ChIP-qPCR analysis of 5-ASA on AhR target genes

An Application Note and Protocol for the Analysis of 5-Aminosalicylic Acid (5-ASA) Effects on Aryl Hydrocarbon Receptor (AhR) Target Genes via Chromatin Immunoprecipitation (ChIP)-qPCR.

Introduction

5-Aminosalicylic acid (5-ASA) is a primary therapeutic agent for inflammatory bowel disease (IBD)[1][2]. Its mechanisms of action are multifaceted, involving the modulation of various inflammatory pathways[3]. Recent studies have identified 5-ASA as a weak agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for maintaining intestinal homeostasis and regulating immune responses.

The AhR signaling pathway is activated by various ligands, including dietary compounds and microbial metabolites. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of its target genes. This initiates the transcription of genes such as cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) and other regulators of intestinal barrier function and cell differentiation.